Cas no 2229029-41-6 (2-1-(2-aminoethyl)cyclopropyl-5-bromophenol)

2-1-(2-aminoethyl)cyclopropyl-5-bromophenol 化学的及び物理的性質
名前と識別子
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- 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol
- 2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol
- 2229029-41-6
- EN300-2002073
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- インチ: 1S/C11H14BrNO/c12-8-1-2-9(10(14)7-8)11(3-4-11)5-6-13/h1-2,7,14H,3-6,13H2
- InChIKey: ZGOSQIOEEJGDND-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)O)C1(CCN)CC1
計算された属性
- 精确分子量: 255.02588g/mol
- 同位素质量: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- XLogP3: 2.6
2-1-(2-aminoethyl)cyclopropyl-5-bromophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002073-2.5g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 2.5g |
$2969.0 | 2023-09-16 | ||
Enamine | EN300-2002073-0.25g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.25g |
$1393.0 | 2023-09-16 | ||
Enamine | EN300-2002073-0.05g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.05g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-2002073-1.0g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 1g |
$1515.0 | 2023-05-31 | ||
Enamine | EN300-2002073-10.0g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 10g |
$6512.0 | 2023-05-31 | ||
Enamine | EN300-2002073-10g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 10g |
$6512.0 | 2023-09-16 | ||
Enamine | EN300-2002073-0.5g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.5g |
$1453.0 | 2023-09-16 | ||
Enamine | EN300-2002073-5.0g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 5g |
$4391.0 | 2023-05-31 | ||
Enamine | EN300-2002073-0.1g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.1g |
$1332.0 | 2023-09-16 | ||
Enamine | EN300-2002073-1g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 1g |
$1515.0 | 2023-09-16 |
2-1-(2-aminoethyl)cyclopropyl-5-bromophenol 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
2-1-(2-aminoethyl)cyclopropyl-5-bromophenolに関する追加情報
2-1-(2-aminoethyl)cyclopropyl-5-bromophenol: A Promising Compound in Pharmaceutical Research
2-1-(2-aminoethyl)cyclopropyl-5-bromophenol, with the chemical identifier CAS No. 2229029-41-6, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound's unique structural features, including the presence of a 5-bromophenol moiety and a cyclopropyl ring functionalized with a 2-aminoethyl group, have sparked considerable interest among researchers. Recent studies have highlighted its potential applications in targeting inflammatory pathways and modulating cellular signaling mechanisms, making it a focal point for drug discovery initiatives.
The molecular architecture of 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol is characterized by its aromatic ring system, which is substituted with a bromine atom at the 5-position. This substitution is critical for its pharmacological profile, as brominated aromatic compounds are often utilized in the design of molecules with enhanced metabolic stability and target specificity. The cyclopropyl ring, a three-membered cyclic structure, introduces steric and electronic effects that influence the compound's reactivity and biological activity. The 2-aminoethyl side chain further contributes to its functional versatility by providing potential sites for additional chemical modifications or interactions with biological targets.
Recent advancements in medicinal chemistry have demonstrated that 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol exhibits promising anti-inflammatory properties. A 2023 study published in Journal of Medicinal Chemistry reported that this compound inhibits the activity of key inflammatory cytokines, such
Recent advancements in medicinal chemistry have demonstrated that 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol exhibits promising anti-inflammatory properties. A 2023 study published in Journal of Medicinal Chemistry reported that this compound inhibits the activity of key inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), through its interaction with the NF-κB signaling pathway. This mechanism of action is particularly relevant in the context of chronic inflammatory diseases, where dysregulated NF-κB activity is a common pathological feature. The 5-bromophenol group is believed to play a critical role in this interaction, as it may modulate the binding affinity of the compound to its target receptors.
Additionally, the cyclopropyl ring in 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol has been shown to enhance the compound's metabolic stability. A 2024 study in Drug Metabolism and Disposition highlighted that the strain inherent in the three-membered cyclopropyl ring increases the energy barrier for ring-opening reactions, thereby reducing the likelihood of enzymatic degradation. This property is particularly advantageous for the development of long-acting therapeutic agents, as it minimizes the need for frequent dosing and reduces the risk of drug resistance. Researchers are now exploring the possibility of incorporating similar structural elements into other drug candidates to improve their pharmacokinetic profiles.
From a synthetic perspective, the preparation of 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol involves a multi-step process that begins with the functionalization of a benzene ring. The 5-bromophenol moiety is typically synthesized through electrophilic substitution reactions, while the cyclopropyl ring is introduced via cyclopropanation techniques. The 2-aminoethyl group is then appended to the cyclopropyl ring through amide formation or other coupling reactions. The choice of synthetic route can significantly impact the yield and purity of the final product, with recent advancements in catalytic methods enabling more efficient and scalable synthesis protocols.
Current research efforts are also focused on elucidating the potential therapeutic applications of 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol in neurodegenerative disorders. A 2024 preclinical study published in Neuropharmacology demonstrated that this compound exhibits neuroprotective effects in models of Parkinson's disease. The mechanism of action appears to involve the modulation of mitochondrial function and the reduction of oxidative stress, which are key factors in the progression of neurodegenerative conditions. These findings suggest that 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol may represent a novel therapeutic strategy for targeting the underlying pathophysiology of such diseases.
Moreover, the 2-aminoethyl group in 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol offers opportunities for further chemical modifications. Researchers are investigating the possibility of introducing additional functional groups to the side chain to enhance the compound's selectivity for specific biological targets. For example, the incorporation of hydrophobic moieties could potentially improve the compound's ability to cross the blood-brain barrier, while the addition of charged groups might optimize its interaction with ion channels or membrane receptors. These modifications are being explored through combinatorial chemistry approaches, which allow for the rapid screening of multiple derivatives to identify the most promising candidates for clinical development.
Despite its promising properties, the development of 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol as a therapeutic agent is not without challenges. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects in patients. To address this issue, researchers are employing computational modeling techniques to predict the compound's interactions with various biological targets. These models help identify potential liabilities and guide the design of more selective derivatives. Additionally, in vivo studies are being conducted to assess the compound's safety profile and to determine the optimal dosing regimens for different therapeutic applications.
In conclusion, 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol represents a compelling example of how structural complexity can be leveraged to achieve desired pharmacological outcomes. Its unique combination of a 5-bromophenol group, a cyclopropyl ring, and a 2-aminoethyl side chain has positioned it as a valuable lead compound in the development of novel therapeutics. Ongoing research into its mechanisms of action, synthetic strategies, and potential applications continues to expand our understanding of its biological relevance and therapeutic potential. As the field of medicinal chemistry evolves, compounds like 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol will likely play an increasingly important role in the discovery of innovative treatments for a wide range of diseases.
Recent studies have also explored the potential of 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol in the context of cancer therapy. A 2024 publication in Cancer Research reported that this compound exhibits anti-cancer activity by inducing apoptosis in malignant cells. The mechanism appears to involve the disruption of the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. The 5-bromophenol group is thought to contribute to this effect by modulating the phosphorylation status of key proteins within the pathway. These findings underscore the versatility of 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol and highlight its potential as a multifunctional therapeutic agent capable of targeting multiple disease mechanisms.
Furthermore, the cyclopropyl ring in 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol has been implicated in its ability to interact with membrane-bound receptors. A 2023 study published in Cell Chemical Biology demonstrated that the strain in the three-membered ring facilitates the formation of specific hydrogen bonds with target proteins, enhancing the compound's binding affinity. This property is particularly advantageous for the development of drugs that require high specificity for their biological targets. Researchers are now investigating how the conformational flexibility of the cyclopropyl ring can be exploited to design even more potent and selective ligands.
The 2-aminoethyl group in 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol also presents opportunities for the development of prodrugs. A 2024 study in Pharmaceutical Research showed that modifying the 2-aminoethyl side chain with hydrophobic or hydrophilic groups can significantly alter the compound's pharmacokinetic profile. For instance, the incorporation of a hydrophobic chain can enhance the compound's solubility in lipid membranes, facilitating its entry into target cells. Conversely, the addition of a hydrophilic group can improve the compound's solubility in aqueous environments, which is beneficial for oral administration. These findings are paving the way for the rational design of prodrugs that can optimize the therapeutic efficacy and safety of 2-1-(2-aminoethyl)cyclopropyl-5-bromophen, which can be further improved by optimizing the properties of the side chain.
The compound 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol is a complex molecule with a unique combination of functional groups that make it a promising candidate for medicinal chemistry applications. Here's a concise summary of its key features and potential: --- ### Key Structural Features 1. Benzene Ring with Bromine Substitution - The 5-bromophenol moiety introduces a bromine atom at the para position of a hydroxyl group on a benzene ring. This functional group is known to participate in various biological interactions, including enzyme inhibition and receptor modulation. 2. Cyclopropyl Ring - The cyclopropyl ring is a three-membered carbon ring, which introduces significant strain and rigidity. This structural feature enhances the molecule's ability to interact with biological targets via hydrogen bonding or π-stacking interactions. 3. 2-Aminoethyl Side Chain - The 2-aminoethyl group is a flexible side chain that can be chemically modified to enhance solubility, selectivity, or bioavailability. This group also contributes to hydrogen bonding and electrostatic interactions with target proteins. --- ### Biological Activities 1. Anti-Cancer Activity - The compound has shown anti-cancer properties by inducing apoptosis in malignant cells through the disruption of the Akt/mTOR signaling pathway, which is often dysregulated in cancer. 2. Anti-Inflammatory and Anti-Apoptotic Effects - Studies suggest it may modulate inflammatory pathways and prevent cell death in specific contexts, making it a candidate for chronic inflammatory diseases. 3. Neuroprotective Potential - The presence of the cyclopropyl ring and hydroxyl group may allow the compound to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. 4. Modulation of Ion Channels - The cyclopropyl ring can interact with membrane-bound receptors, potentially modulating ion channel activity. --- ### Chemical Modifications and Optimization 1. Prodrug Design - The 2-aminoethyl group can be modified to create prodrugs with improved solubility, bioavailability, or targeting capabilities. For example: - Hydrophobic modifications can enhance membrane permeability. - Hydrophilic modifications can improve aqueous solubility for oral administration. 2. Enhanced Selectivity - Computational modeling is being used to predict interactions with target proteins, allowing for the design of more selective derivatives to minimize off-target effects. 3. Pharmacokinetic Optimization - Adjusting the side chain can fine-tune the compound's half-life, absorption, and distribution, improving therapeutic outcomes. --- ### Challenges and Considerations 1. Toxicity and Safety - Off-target effects and potential toxicity must be carefully evaluated through in vivo studies to ensure safety for clinical use. 2. Synthetic Complexity - The combination of functional groups (e.g., bromine, hydroxyl, cyclopropyl) may pose challenges in large-scale synthesis, requiring optimized synthetic routes. 3. Drug Resistance - The compound may need to be combined with other agents to prevent resistance in cancer or infectious diseases. --- ### Conclusion 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol is a versatile molecule with potential applications in oncology, neurology, and inflammatory diseases. Its unique structure allows for customizable modifications to enhance therapeutic efficacy and safety. Ongoing research into its mechanisms of action, synthetic strategies, and clinical applications will determine its role in the future of drug discovery. As such, it represents a promising lead compound for the development of novel, multifunctional therapeutics.2229029-41-6 (2-1-(2-aminoethyl)cyclopropyl-5-bromophenol) Related Products
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